molecular formula C12H10N2O3S2 B2420196 2-{4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetamide CAS No. 359596-38-6

2-{4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetamide

Cat. No.: B2420196
CAS No.: 359596-38-6
M. Wt: 294.34
InChI Key: ZKWSMSDQCHYGBL-UITAMQMPSA-N
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Description

2-{4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetamide is an organic compound known for its unique structure, which includes a thiazole ring and phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis: : Typically, the synthesis of this compound involves the reaction between 4-formylphenoxyacetic acid and 2-mercapto-4-oxo-1,3-thiazole under specific conditions.

  • Reaction Conditions: : These reactions usually take place under mild to moderate temperatures, often in the presence of a base to deprotonate intermediates and facilitate the formation of the desired product.

Industrial Production Methods

  • Scale-Up Synthesis: : Industrial production may involve optimized reaction parameters, including the use of solvents, catalysts, and temperature control to ensure high yield and purity.

  • Purification: : Methods such as recrystallization, chromatography, and distillation might be employed to purify the compound, ensuring its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

  • Reduction: : Reduction reactions may yield thiol-containing derivatives.

  • Substitution: : Halogenation and other substitution reactions can modify the phenyl ring, introducing new functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

  • Substitution: : Halogenation can be achieved using reagents such as chlorine or bromine.

Major Products

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Thiols and related derivatives.

  • Substitution Products: : Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in catalytic processes, enhancing the reactivity and selectivity of various chemical reactions.

  • Materials Science: : Incorporated into polymers and materials for improved thermal stability and mechanical properties.

Biology

  • Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

Medicine

  • Drug Development: : Explored as a lead compound for developing new drugs, particularly due to its potential anti-inflammatory and antimicrobial properties.

Industry

  • Polymer Production: : Utilized in the synthesis of specialized polymers for coatings, adhesives, and other applications requiring enhanced performance.

Mechanism of Action

The exact mechanism of action depends on the specific application and target. In biological systems, this compound may interact with enzymes or receptors, altering their activity by binding to active sites or other regulatory domains. In materials science, its incorporation into polymer matrices can modify physical properties through non-covalent interactions and cross-linking.

Comparison with Similar Compounds

Compared to structurally similar compounds, 2-{4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetamide stands out due to its unique thiazole-phenoxyacetamide structure, which imparts distinct chemical reactivity and biological activity. Similar compounds include:

  • 2-{4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}propionamide

  • 2-{4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}butyramide

These analogs may share some properties but also exhibit unique behaviors due to differences in chain length and functional groups.

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Properties

IUPAC Name

2-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S2/c13-10(15)6-17-8-3-1-7(2-4-8)5-9-11(16)14-12(18)19-9/h1-5H,6H2,(H2,13,15)(H,14,16,18)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWSMSDQCHYGBL-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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